molecular formula C10H9FO2 B15323654 7-fluoro-2,3-dihydro-1H-indene-4-carboxylicacid

7-fluoro-2,3-dihydro-1H-indene-4-carboxylicacid

Cat. No.: B15323654
M. Wt: 180.17 g/mol
InChI Key: AZKUDPSBVUSUAO-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dihydro-1H-indene-4-carboxylic acid is a bicyclic carboxylic acid derivative featuring a partially saturated indene core with a fluorine substituent at position 7 and a carboxylic acid group at position 4.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid

InChI

InChI=1S/C10H9FO2/c11-9-5-4-8(10(12)13)6-2-1-3-7(6)9/h4-5H,1-3H2,(H,12,13)

InChI Key

AZKUDPSBVUSUAO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C1)F)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the following steps:

    Cyclization: The formation of the indene ring system can be accomplished through intramolecular cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the carbonation of organometallic intermediates.

Industrial production methods may involve optimized reaction conditions, including temperature control, solvent selection, and catalyst choice, to maximize yield and purity.

Chemical Reactions Analysis

7-Fluoro-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Fluoro-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its fluorinated structure.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Dihydroindene Derivatives

(a) 3,3-Difluoro-2,3-dihydro-1H-indene-4-carboxylic Acid (CAS 1780946-75-9)
  • Structure : Features two fluorine atoms at position 3 and a carboxylic acid at position 4.
  • Synthesis: Not explicitly detailed in the evidence, but similar dihydroindene precursors and cyanide/tosylating agents may be used .
(b) 7-Fluoro-2,3-dihydro-1H-indene-5-carboxylic Acid
  • Structure : Carboxylic acid at position 5 instead of 4.
  • Key Differences : The shifted carboxylic acid group alters hydrogen-bonding capacity and molecular polarity.
  • Synthesis : Derived from aldehydes (e.g., 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde) via oxidation steps, as suggested by related pathways .
(c) 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic Acid
  • Structure : Bromine at position 6 and a ketone at position 1.
  • Key Differences : The bromine atom introduces steric bulk and heavier atom effects, while the ketone reduces solubility in aqueous media compared to the target compound .

Halogen-Substituted Analogues

(a) 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)
  • Structure : Chlorine replaces fluorine, with an indole core instead of dihydroindene.
  • Key Differences : Chlorine’s larger atomic size and lower electronegativity may reduce metabolic stability compared to fluorine. The indole ring’s aromaticity contrasts with the partially saturated dihydroindene .
(b) 7-Bromo-4-fluoro-1H-indole-2-carboxylic Acid (CAS 926208-98-2)
  • Structure : Dual halogen substitution (Br at position 7, F at position 4) on an indole backbone.
  • Key Differences : Bromine’s polarizability could enhance binding to hydrophobic protein pockets, while fluorine fine-tunes electronic effects .

Indole vs. Dihydroindene Carboxylic Acids

(a) 5-Fluoro-1H-indole-2-carboxamide Derivatives
  • Structure : Fluorine at position 5 and carboxamide groups (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide).
(b) 7-Fluoro-2,3-dimethyl-1H-Indole-4-carboxylic Acid (CAS 588688-55-5)
  • Structure : Methyl groups at positions 2 and 3 on an indole core.
  • Key Differences : Methylation increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight CAS Number Key Properties/Notes
7-Fluoro-2,3-dihydro-1H-indene-4-carboxylic acid Dihydroindene F (C7), COOH (C4) 196.18 Not provided Target compound; moderate acidity
3,3-Difluoro-2,3-dihydro-1H-indene-4-carboxylic acid Dihydroindene 2F (C3), COOH (C4) 198.17 1780946-75-9 Enhanced acidity due to difluoro
7-Fluoro-2,3-dihydro-1H-indene-5-carboxylic acid Dihydroindene F (C7), COOH (C5) 196.18 Not provided Altered polarity vs. C4 isomer
6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid Dihydroindene Br (C6), COOH (C4), ketone 271.08 Not provided Heavy atom effects; lower solubility
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole Cl (C7), CH3 (C3), COOH (C2) 209.62 16381-48-9 Higher lipophilicity

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